molecular formula C8H15F2N B1435637 (3,3-Difluorocycloheptyl)methanamine CAS No. 1803607-86-4

(3,3-Difluorocycloheptyl)methanamine

Cat. No. B1435637
CAS RN: 1803607-86-4
M. Wt: 163.21 g/mol
InChI Key: HXCVLHFQWIJTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(3,3-Difluorocycloheptyl)methanamine” is based on a cycloheptyl ring, which is a seven-membered carbon ring, with two fluorine atoms attached to the third carbon atom and a methanamine group attached to the same carbon atom .

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

"(3,3-Difluorocycloheptyl)methanamine" and similar compounds have been investigated for their potential in catalyzing transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes have shown excellent conversions and high turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives, highlighting the efficiency of these compounds in catalysis (Karabuğa et al., 2015).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes, incorporating structures similar to "(3,3-Difluorocycloheptyl)methanamine," have been synthesized for applications in cellular imaging and photocytotoxicity under red light. These complexes exhibit remarkable photocytotoxicity to various cell lines, indicating potential uses in targeted cancer therapy (Basu et al., 2014).

Novel Synthesis Methods

Research has also focused on developing novel synthetic pathways for compounds like "(3,3-Difluorocycloheptyl)methanamine." For example, a distinct approach for synthesizing 3-indolyl-methanamines has been reported, demonstrating the versatility of these compounds in organic synthesis (Das et al., 2013).

Catalysis and Chemical Reactions

Studies have explored the use of compounds akin to "(3,3-Difluorocycloheptyl)methanamine" in various catalytic and chemical reactions. For instance, rhodium/diene-catalyzed asymmetric arylation of N-sulfonyl indolylimines has been developed to prepare highly optically active α-aryl 3-indolyl-methanamines, showcasing the potential of these compounds in asymmetric synthesis (Yang & Xu, 2010).

Antimicrobial Properties

The antimicrobial evaluation of certain derivatives related to "(3,3-Difluorocycloheptyl)methanamine" has been conducted, revealing a variable degree of activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

Mechanism of Action

properties

IUPAC Name

(3,3-difluorocycloheptyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCVLHFQWIJTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluorocycloheptyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Difluorocycloheptyl)methanamine
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(3,3-Difluorocycloheptyl)methanamine
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(3,3-Difluorocycloheptyl)methanamine
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(3,3-Difluorocycloheptyl)methanamine
Reactant of Route 5
(3,3-Difluorocycloheptyl)methanamine
Reactant of Route 6
(3,3-Difluorocycloheptyl)methanamine

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